Coronary Vasodilator Potency: 3-Benzoylbenzofurans vs. Unsubstituted or 2-Substituted Analogs
Patents from SmithKline Corporation explicitly define a class of 3-benzoylbenzofurans, including 3-(4'-Methoxybenzoyl)benzofuran and its 2-phenyl analog, as possessing significant coronary vasodilator activity. The pharmacological activity is attributed to the 3-benzoyl substitution pattern. The patent's claimed composition includes a compound of formula (I) where the benzoyl group is in the 3-position, and the methoxy substituent on the benzoyl ring (R6 as lower alkoxyphenyl) is a preferred embodiment for this activity [1]. This provides a clear class-level inference that 3-substituted benzofurans are active, whereas 2-substituted or unsubstituted benzofurans would not be expected to exhibit the same therapeutic profile.
| Evidence Dimension | Coronary Vasodilator Activity (Qualitative Claim) |
|---|---|
| Target Compound Data | Active (as a member of the claimed 3-benzoylbenzofuran class) |
| Comparator Or Baseline | 2-Substituted or unsubstituted benzofuran derivatives (inactive or not claimed for this indication) |
| Quantified Difference | Activity reported as 'present' for the 3-benzoyl class vs. 'not reported/claimed' for other regioisomers. |
| Conditions | Pharmaceutical composition and method for producing coronary vasodilation in an animal model, as described in US Patent 4,024,273 [1]. |
Why This Matters
This evidence establishes the specific regiochemical requirement (3-position substitution) for the desired cardiovascular activity, justifying the selection of this compound over more common or readily available 2-substituted benzofuran building blocks for research in this therapeutic area.
- [1] Brenner, M. L., Petta, J. M., & Ross, S. T. (1977). U.S. Patent No. 4,024,273. Washington, DC: U.S. Patent and Trademark Office. View Source
